molecular formula C16H13BrN2O B12625047 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-65-9

6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one

Cat. No.: B12625047
CAS No.: 919291-65-9
M. Wt: 329.19 g/mol
InChI Key: UKVKVLNSBWAZQC-UHFFFAOYSA-N
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Description

6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one is a synthetic isoquinolinone derivative characterized by a bromine atom at position 9 and an aziridine-containing methyl group at position 4. Isoquinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, often modified to enhance pharmacological properties.

Properties

CAS No.

919291-65-9

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

6-(aziridin-1-ylmethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C16H13BrN2O/c17-12-1-2-13-11(9-19-5-6-19)7-10-3-4-18-16(20)15(10)14(13)8-12/h1-4,7-8H,5-6,9H2,(H,18,20)

InChI Key

UKVKVLNSBWAZQC-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Aziridine Introduction: The aziridine moiety can be introduced via nucleophilic substitution, where an aziridine derivative reacts with a suitable leaving group on the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom at the 9-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic substitution conditions.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The target compound is compared to analogs with variations in substituents, saturation, and heteroatom placement. Key examples include:

a) 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one
  • Structure: Features a methylaminoethyl group at position 6 instead of aziridinylmethyl.
  • Properties: The secondary amine in the ethyl chain may enhance solubility in polar solvents compared to the strained aziridine.
  • Molecular Weight : 331.213 (C₁₆H₁₅BrN₂O) .
b) 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one
  • Structure : Difluoromethyl group at position 2 and bromine at position 5.
  • Properties : Fluorine atoms increase lipophilicity (logP ~2.1) and metabolic stability. The absence of a basic amine limits DNA alkylation but may improve blood-brain barrier penetration .
  • Molecular Weight: 258.07 (C₁₀H₆BrF₂NO) .
c) 3-(3-Bromobenzyl)isoquinolin-1(2H)-one
  • Structure : Bromobenzyl substituent at position 3.
  • Crystallographic data show interplanar angles of ~75.95° between aromatic rings, influencing packing and solubility .
d) 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one
  • Structure: Partially saturated isoquinolinone core.
  • Higher solubility in aqueous media compared to fully aromatic analogs .

Mechanistic Insights :

  • The aziridine group in the target compound facilitates cross-linking DNA strands, a mechanism distinct from analogs with non-reactive substituents .
  • Difluoromethyl and bromobenzyl groups enhance target selectivity by modulating steric and electronic interactions with enzymes like kinases .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound ~350.2 2.8 <0.1 (DMSO)
Methylaminoethyl Analog 331.2 1.9 1.2 (Water)
Difluoromethyl Analog 258.1 2.1 0.5 (Ethanol)
Bromobenzyl Analog 318.1 3.2 <0.05 (Water)

Notes:

  • The target compound’s low solubility is mitigated by formulation strategies (e.g., nanoemulsions) .
  • Fluorinated analogs exhibit improved bioavailability due to enhanced membrane permeability .

Biological Activity

6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one (CAS No. 1877702-67-4) is a synthetic compound belonging to the class of isoquinoline derivatives. Its unique structural features, including the aziridine moiety and bromine substitution, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one is C16_{16}H13_{13}BrN2_2O. The presence of the aziridine ring may contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with isoquinoline structures exhibit significant anticancer properties. For example, derivatives similar to 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Isoquinoline Derivatives

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-oneA549TBDTBD

Note: TBD = To Be Determined

Antimicrobial Activity

The antimicrobial potential of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one has been explored in various studies. Compounds containing similar structural motifs have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial properties of isoquinoline derivatives, several compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a bromine substituent exhibited enhanced antibacterial activity compared to their non-brominated counterparts.

Table 2: Antimicrobial Efficacy

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound XS. aureus12.5
Compound YE. coli25.0
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-oneTBD

The biological activity of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one may be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some isoquinoline derivatives inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

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